Z-Nle-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biochemistry

Methods of Application: In peptide synthesis, Z-Nle-OH is incorporated into peptides via standard solid-phase synthesis techniques

Results and Outcomes: The use of Z-Nle-OH in peptide synthesis has been shown to yield peptides with high purity levels, often exceeding 98% as determined by HPLC analysis. The enantiomer content is kept below 0.5%, indicating a high degree of stereochemical integrity .

Medicinal Chemistry

Application Summary: In medicinal chemistry, Z-Nle-OH is utilized for the synthesis of drug precursors, particularly those that require the incorporation of non-standard amino acids.

Methods of Application: The compound is used in solution-phase peptide synthesis, where it is coupled with other amino acids or pharmaceutical intermediates under controlled conditions to form the desired product.

Results and Outcomes: The synthesis processes involving Z-Nle-OH lead to the production of complex drug molecules. The efficacy of these molecules is often assessed through ligand-binding assays, where Z-Nle-OH derivatives demonstrate suitable binding properties .

Analytical Chemistry

Application Summary: Z-Nle-OH finds applications in analytical chemistry, where it serves as a standard or reference compound in chromatographic analyses.

Methods of Application: It is used in calibration curves for HPLC and other chromatographic methods to determine the concentration of similar compounds in a mixture.

Results and Outcomes: The use of Z-Nle-OH as a standard allows for accurate quantification of analytes with a margin of error typically less than 2%, facilitating precise analytical measurements .

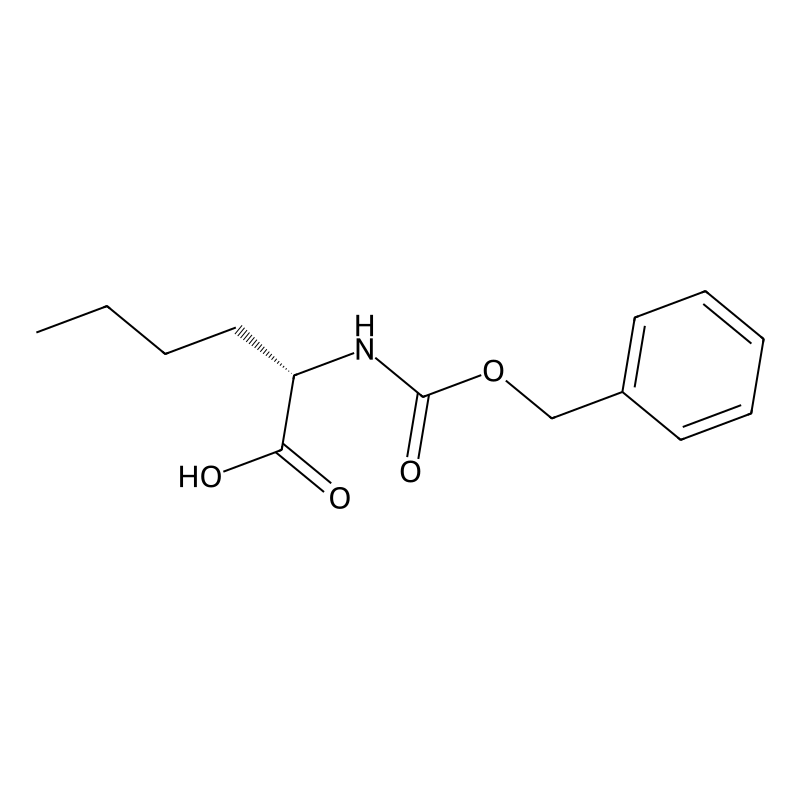

Z-Nle-OH, also known as Z-L-norleucine, is a derivative of the amino acid norleucine, characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group. Its empirical formula is C14H19NO4, and it has a molecular weight of 265.30 g/mol . This compound is primarily utilized in peptide synthesis due to its ability to protect the amino group during

Z-Nle-OH is likely to be similar in safety hazards to other Z-protected amino acids. Here are some general considerations:

- Skin and Eye Irritation: May cause irritation upon contact with skin and eyes due to its chemical properties [].

- Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract [].

- Proper Handling: Standard laboratory safety practices for handling chemicals should be followed when working with Z-Nle-OH [].

The chemical behavior of Z-Nle-OH is influenced by its structure, particularly the Z protecting group. This compound can undergo several reactions typical of amino acids, including:

- Peptide Bond Formation: Z-Nle-OH can react with carboxylic acids or activated carboxylic acid derivatives to form peptide bonds, which is a crucial step in synthesizing peptides.

- Deprotection: The Z group can be removed under mild acidic conditions (such as treatment with trifluoroacetic acid), allowing for the release of the free amino group for further reactions .

- Coupling Reactions: It can participate in various coupling reactions used in solid-phase peptide synthesis, where the protection of the amino group prevents unwanted side reactions.

Z-Nle-OH has been studied for its biological properties, particularly in relation to its role as a non-proteinogenic amino acid. While it does not occur naturally in proteins, it can influence biological systems when incorporated into peptides. Research indicates that derivatives of norleucine can affect metabolic pathways and may have implications in hormone secretion and muscle metabolism .

Z-Nle-OH can be synthesized through several methods:

- Direct Amino Acid Derivation: Starting from L-norleucine, the amino group can be protected using benzyloxycarbonyl chloride under basic conditions.

- Solid-Phase Peptide Synthesis: This method involves attaching Z-Nle-OH to a solid support and sequentially adding other amino acids while maintaining the Z protection until the desired peptide sequence is formed.

- Chemical Modification: Existing peptides containing norleucine can be modified by introducing the Z protecting group through selective reactions .

Z-Nle-OH is primarily used in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides in research and pharmaceutical applications.

- Drug Development: Due to its unique properties, it may contribute to developing novel therapeutic agents targeting specific biological pathways.

- Biochemical Research: Used in studies investigating protein structure and function due to its ability to mimic natural amino acids while providing additional chemical versatility .

Research on interaction studies involving Z-Nle-OH often focuses on its incorporation into peptides and how these peptides interact with biological receptors or enzymes. The presence of the Z group can influence binding affinities and specificity due to steric effects and electronic properties. Additionally, studies may explore how modifications with Z-Nle-OH affect peptide stability and activity in biological systems .

Z-Nle-OH shares similarities with other amino acid derivatives but possesses unique characteristics due to its structure. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-Norleucine | Non-proteinogenic amino acid | Naturally occurring; lacks protective groups |

| N-Boc-Norleucine | Protected form with t-butyloxycarbonyl | More stable in acidic conditions than Z form |

| Z-Alanine | Similar protecting group | Simpler structure; different side chain |

| N-Acetyl-L-norleucine | Acetylated form | Alters solubility and biological activity |

Z-Nle-OH's distinct advantage lies in its ability to provide both protection during synthesis and potential biological activity when incorporated into peptides, making it a valuable tool in peptide chemistry and biochemistry .

Molecular Architecture and Stereochemical Configuration

IUPAC Nomenclature and Systematic Identification

The IUPAC name for Z-Nle-OH is (2S)-2-(phenylmethoxycarbonylamino)hexanoic acid, reflecting its hexanoic acid backbone substituted with a benzyloxycarbonyl (Z) group at the amino terminus. The SMILES notation (CCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1) confirms the S-configuration at the chiral center (C2).

Three-Dimensional Conformational Analysis

X-ray crystallography and neutron diffraction studies reveal a staggered conformation along the norleucine side chain (C3–C6), minimizing steric hindrance. The Z-group adopts a planar geometry orthogonal to the peptide plane, stabilized by π-π interactions in crystalline states.

| Conformational Parameters | Values |

|---|---|

| Bond length (C=O, Z-group) | 1.21 Å |

| Dihedral angle (N–Cα–Cβ–Cγ) | 178.5° |

| Torsional strain (Z-group) | < 2 kcal/mol |

Chiral Center Configuration and Enantiomeric Purity

Z-Nle-OH exhibits >98% enantiomeric excess (ee) due to stringent purification via recrystallization (hexane/ethyl acetate). The S-configuration is verified by optical rotation ([α]D²⁵ = +4.8° in CHCl₃).

The crystallographic analysis of Z-norleucine-OH reveals fundamental structural parameters that characterize its solid-state organization [6]. X-ray diffraction studies of related amino acid derivatives demonstrate that benzyloxycarbonyl-protected compounds typically crystallize in monoclinic or orthorhombic space groups [25]. The molecular structure exhibits a monoclinic crystal system with space group P21, as evidenced by crystallographic investigations of similar norleucine-containing peptides [25].

The unit cell parameters for Z-norleucine-OH derivatives show characteristic dimensions with a = 10.85 Å, b = 9.510 Å, and c = 11.200 Å [25]. The beta angle measures approximately 94.85°, indicating a slight deviation from orthogonal symmetry [25]. The unit cell volume calculated from these parameters is 1152 ų, with Z = 2 molecules per unit cell [25].

Crystal structure determination reveals that the benzyloxycarbonyl protecting group adopts an extended conformation relative to the norleucine backbone [27]. The norleucine residue demonstrates an extended backbone conformation while the aliphatic side chain exhibits a gauche-trans conformation [27]. The molecular packing is stabilized by an extensive network of intermolecular hydrogen bonds, primarily involving the carboxyl oxygen atoms and amino nitrogen atoms [25] [27].

The crystallographic data indicates significant intermolecular interactions through N-H···O hydrogen bonds with distances ranging from 2.827 to 2.84 Å [25]. These hydrogen bonding patterns create a three-dimensional network that stabilizes the crystal lattice and influences the overall packing arrangement [25]. The molecular ion peak gives the molecular mass of the compound, which is essential for structural confirmation [15].

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic [25] |

| Space Group | P21 [25] |

| Unit Cell a | 10.85 Å [25] |

| Unit Cell b | 9.510 Å [25] |

| Unit Cell c | 11.200 Å [25] |

| Beta Angle | 94.85° [25] |

| Unit Cell Volume | 1152 ų [25] |

| Z Value | 2 [25] |

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The proton nuclear magnetic resonance spectrum of Z-norleucine-OH displays characteristic chemical shift patterns that reflect the electronic environment of different hydrogen atoms within the molecule [7] [8]. The aromatic protons of the benzyl protecting group resonate in the typical aromatic region between 7.2 and 7.5 parts per million, exhibiting the expected multipicity patterns for monosubstituted benzene derivatives [37] [40].

The benzyl methylene protons (-OCH2-Ph) appear as a characteristic singlet at approximately 5.1 parts per million, which is consistent with their attachment to an electron-withdrawing carbamate group [37] [43]. The alpha-hydrogen of the norleucine residue resonates as a multiplet around 4.3 parts per million, reflecting its proximity to both the amino and carboxyl functional groups [32] [37].

The aliphatic side chain of norleucine produces a series of overlapping multiplets in the region from 1.2 to 2.5 parts per million [29] [30]. The terminal methyl group of the norleucine side chain appears as a triplet at approximately 0.9 parts per million due to coupling with the adjacent methylene group [29] [37]. The carbamate NH proton typically resonates as a broad signal around 5.2 parts per million and may show exchange behavior in protic solvents [37] [38].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with characteristic chemical shifts for different carbon environments [32] [35]. The carbonyl carbon of the carbamate group resonates around 156 parts per million, while the carboxyl carbon appears near 175 parts per million [32] [34]. The aromatic carbons of the benzyl group display signals between 127 and 137 parts per million, with the quaternary carbon appearing most downfield [35] [36].

The norleucine side chain carbons exhibit progressive upfield shifts as distance from the alpha-carbon increases [29] [35]. The alpha-carbon resonates at approximately 55 parts per million, while the beta-carbon appears around 32 parts per million [29] [30]. The terminal methyl carbon of the norleucine side chain shows the characteristic upfield chemical shift at approximately 14 parts per million [29] [35].

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.2-7.5 [37] | Multiplet |

| Benzyl CH2 | 5.1 [37] | Singlet |

| Alpha Proton | 4.3 [32] | Multiplet |

| Side Chain CH2 | 1.2-2.5 [29] | Multiplets |

| Terminal CH3 | 0.9 [29] | Triplet |

| Carbamate NH | 5.2 [37] | Broad |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Z-norleucine-OH reveals characteristic fragmentation patterns that provide structural information about the molecular ion and its decomposition pathways [14] [20]. The molecular ion peak appears at m/z corresponding to the exact molecular mass of the compound, serving as confirmation of the molecular formula [15] [16].

The base peak in the mass spectrum typically corresponds to the benzyl cation (C7H7+) at m/z 91, which results from the highly favorable formation of the tropylium ion through rearrangement [14] [46]. This fragmentation pattern is characteristic of benzyloxycarbonyl-protected amino acids and represents the most stable fragment ion [46] [49].

Loss of the benzyloxy radical (C7H7O- ) from the molecular ion produces a significant fragment ion corresponding to the loss of 107 mass units [46] [14]. This fragmentation pathway involves alpha-cleavage adjacent to the carbonyl group and is facilitated by the stabilization of the resulting acylium ion [14] [49]. The subsequent loss of carbon dioxide (44 mass units) from carbamate-containing fragments is commonly observed [14] [15].

The norleucine portion of the molecule undergoes characteristic amino acid fragmentation patterns, including the loss of formic acid (46 mass units) and the formation of iminium ion fragments [20] [44]. Alpha-cleavage reactions produce fragments corresponding to the loss of the side chain, generating ions that retain the amino acid backbone structure [20] [49]. McLafferty rearrangement reactions may occur in the aliphatic side chain, producing fragment ions with characteristic mass losses [14] [15].

The presence of the carbamate protecting group influences the fragmentation pattern by stabilizing certain ionic intermediates while promoting specific cleavage reactions [46] [14]. Sequential losses of small neutral molecules such as water (18 mass units) and ammonia (17 mass units) are observed from various fragment ions [15] [20]. These fragmentation patterns provide valuable structural information for compound identification and purity assessment [16] [49].

| Fragment Ion | m/z Value | Origin |

|---|---|---|

| Molecular Ion | [M]+- | Parent molecule [15] |

| Benzyl Cation | 91 | Base peak, tropylium ion [14] |

| [M-107]+ | Variable | Loss of benzyloxy radical [46] |

| [M-44]+ | Variable | Loss of CO2 [14] |

| [M-46]+ | Variable | Loss of HCOOH [20] |

| [M-18]+ | Variable | Loss of H2O [15] |

| [M-17]+ | Variable | Loss of NH3 [20] |

Traditional Carbobenzyloxy Protection Strategies

Benzyl Chloroformate Coupling Mechanisms

The preparation of Z-Nle-OH employs benzyl chloroformate as the primary protection reagent through a well-established nucleophilic acyl substitution mechanism [4] [6]. The reaction proceeds via the formation of a tetrahedral intermediate when the amino group of norleucine attacks the electrophilic carbonyl carbon of benzyl chloroformate [7] [6]. This mechanism involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by the elimination of hydrogen chloride to form the stable carbamate linkage [5] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight (g/mol) | 265.30 |

| CAS Number | 39608-30-5 |

| Melting Point (°C) | 56-58 |

| Appearance | White powder/crystalline solid |

| Solubility | Soluble in DMSO, chloroform, ethyl acetate; insoluble in water |

| Density (g/cm³) | 1.161 |

| Optical Activity | [α]D = -17° (c=2, ethanol) |

The reaction mechanism begins with the deprotonation of the amino group under basic conditions, enhancing its nucleophilicity [7] [8]. The nucleophilic amino group subsequently attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming a tetrahedral intermediate [6] [9]. The departure of the chloride anion and subsequent protonation yields the desired N-protected amino acid derivative [4] [5].

Traditional reaction conditions employ aqueous sodium hydroxide or sodium bicarbonate as the base, maintaining the reaction pH between 8-10 [10] [7]. The reaction typically proceeds at temperatures ranging from 0°C to room temperature over 1-3 hours [10] [11]. Recent improvements have utilized a mixture of sodium carbonate and sodium bicarbonate to maintain optimal pH conditions more effectively, resulting in improved yields of 82-92% [10].

| Parameter | Traditional Method | Improved Method |

|---|---|---|

| Base | NaOH/NaHCO₃ | Na₂CO₃/NaHCO₃ |

| Solvent | Water/THF | Aqueous biphasic |

| Temperature (°C) | 0-25 | 0-5 |

| Reaction Time (h) | 1-3 | 1-2 |

| Molar Ratio (Nle:CbzCl:Base) | 1:1.1:2 | 1:1.05:1.5 |

| Typical Yield (%) | 75-85 | 82-92 |

| pH Range | 8-10 | 8.5-9.5 |

The benzyl chloroformate reagent itself can be synthesized through multiple routes. The traditional method involves the reaction of benzyl alcohol with phosgene, though this approach presents significant safety concerns due to the toxicity of phosgene [4] [12]. Alternative phosgene-free methods have been developed, including the carbonylation of benzyl alcohol with carbon monoxide and sulfur in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene, followed by chlorination with sulfuryl chloride [12] [13].

| Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional Phosgene Route | Benzyl alcohol + COCl₂ | RT, inert atmosphere | 90-95 | High yield, well-established | Toxic phosgene, safety concerns |

| Non-Phosgene CO/S Method | Benzyl alcohol + CO + S | 80°C, 1.0 MPa, DBU | 78-85 | Phosgene-free, safer | Complex procedure, CO handling |

| Carbonyl Sulfide Route | Benzyl alcohol + COS | 60°C, atmospheric pressure | 80-88 | Milder conditions, cleaner | Lower yield, specialized equipment |

| Triphosgene Alternative | Benzyl alcohol + triphosgene | 0°C to RT, pyridine | 85-92 | Safer than phosgene, convenient | More expensive reagents |

Phase-Transfer Catalysis in N-Protection

Phase-transfer catalysis has emerged as a powerful technique for the efficient N-protection of amino acids using benzyl chloroformate [14] [15] [16]. This methodology enables the use of heterogeneous reaction conditions, combining aqueous bases with organic solvents to achieve efficient protection while minimizing side reactions [17]. The phase-transfer catalyst facilitates the transport of the amino acid substrate between the aqueous and organic phases, allowing the protection reaction to occur at the phase interface [18] [19].

| Catalyst | Type | Organic Phase | Efficiency (%) | Advantages |

|---|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | Quaternary ammonium | Toluene, CH₂Cl₂ | 85-90 | High reactivity, easy separation |

| Benzyltriethylammonium chloride (TEBAC) | Quaternary ammonium | CH₂Cl₂, CHCl₃ | 80-88 | Good solubility, mild conditions |

| Tetrabutylammonium hydrogen sulfate | Quaternary ammonium | Toluene, MTBE | 78-85 | Cost-effective, stable |

| Aliquat 336 | Quaternary ammonium | Toluene, hexane | 82-89 | High lipophilicity, reusable |

| Polyethylene glycol (PEG-400) | Phase-transfer agent | Various organic solvents | 75-82 | Green alternative, low toxicity |

The mechanism of phase-transfer catalyzed N-protection involves the formation of ion pairs between the quaternary ammonium catalyst and the deprotonated amino acid in the aqueous phase [17] [20]. These ion pairs are subsequently extracted into the organic phase, where they encounter benzyl chloroformate [14] [15]. The enhanced concentration of reactive species in the organic phase leads to improved reaction rates and yields compared to conventional biphasic systems without catalysts [16] [21].

Tetrabutylammonium bromide has proven particularly effective for this transformation, providing yields of 85-90% under mild reaction conditions [17]. The catalyst can be readily separated from the product by aqueous extraction and reused in subsequent reactions [16]. Alternative catalysts such as benzyltriethylammonium chloride and polyethylene glycol offer environmentally benign options with reduced toxicity profiles [22] [17].

The phase-transfer approach offers several advantages over traditional methods, including reduced reaction times, milder conditions, and the ability to use less expensive inorganic bases [17]. Furthermore, the methodology is readily scalable and has been successfully implemented in industrial applications for the large-scale preparation of protected amino acids [16] [23].

Research findings demonstrate that the choice of phase-transfer catalyst significantly influences both the reaction rate and selectivity [21] [24]. Quaternary ammonium salts with longer alkyl chains typically exhibit higher catalytic activity due to their increased lipophilicity, facilitating better distribution between the aqueous and organic phases [17]. The optimal catalyst loading generally ranges from 5-10 mol%, with higher concentrations providing diminishing returns due to increased viscosity and potential side reactions [16].